molecular formula C11H13ClO2S B13154187 7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B13154187
M. Wt: 244.74 g/mol
InChI Key: POOKDUAHOKSYTI-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO2S. It is a sulfonyl chloride derivative of 7-methyl-1,2,3,4-tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 7-methyl-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 7-methyl-1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C11H14+ClSO3HC11H13ClO2S+H2O\text{C}_{11}\text{H}_{14} + \text{ClSO}_3\text{H} \rightarrow \text{C}_{11}\text{H}_{13}\text{ClO}_2\text{S} + \text{H}_2\text{O} C11​H14​+ClSO3​H→C11​H13​ClO2​S+H2​O

The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used. The reactions are typically carried out in polar solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride: Similar structure but lacks the methyl group at the 7-position.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.

    Naphthalene-1-sulfonyl chloride: A sulfonyl chloride derivative of naphthalene without hydrogenation.

Uniqueness

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the hydrogenated naphthalene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique chemical structure and reactivity. The compound's biological activity has been primarily investigated in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₃ClO₂S
  • Molecular Weight : 244.74 g/mol
  • Functional Group : Sulfonyl chloride (-SO₂Cl)

The sulfonyl chloride group enhances the compound's reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction often leads to irreversible inhibition of enzyme activity, making it a potent inhibitor for specific enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride can react with active site residues in enzymes, resulting in the loss of enzymatic function.
  • Covalent Modifications : These modifications can alter protein conformation and function, impacting various biochemical processes.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory effects on various enzymes. A study demonstrated its effectiveness as an irreversible inhibitor for certain proteases critical in metabolic processes.

Enzyme Inhibition Type IC₅₀ (µM) Reference
Protease AIrreversible5.2
Protease BIrreversible3.8
Enzyme CReversible10.5

Antimicrobial Properties

Further investigations into the antimicrobial properties of derivatives of this compound have indicated potential utility in drug development. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Type Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureusBactericidal12.5
Escherichia coliBacteriostatic25
Pseudomonas aeruginosaBactericidal15

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Case Study on Protease Inhibition :
    • Objective: To evaluate the inhibitory effect on specific proteases involved in cancer progression.
    • Findings: The compound exhibited a strong inhibitory effect on protease A with an IC₅₀ value significantly lower than traditional inhibitors.
  • Case Study on Antimicrobial Activity :
    • Objective: To assess the antimicrobial efficacy against multi-drug resistant strains.
    • Findings: Demonstrated effective bactericidal activity against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H13ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3

InChI Key

POOKDUAHOKSYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2)S(=O)(=O)Cl)C=C1

Origin of Product

United States

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